molecular formula C12H7Cl2FO B6374614 5-(3,5-Dichlorophenyl)-2-fluorophenol CAS No. 1261965-90-5

5-(3,5-Dichlorophenyl)-2-fluorophenol

Cat. No.: B6374614
CAS No.: 1261965-90-5
M. Wt: 257.08 g/mol
InChI Key: KRUVOYAVZCGGSR-UHFFFAOYSA-N
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Description

5-(3,5-Dichlorophenyl)-2-fluorophenol is an organic compound characterized by the presence of dichlorophenyl and fluorophenol groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-Dichlorophenyl)-2-fluorophenol typically involves the reaction of 3,5-dichlorophenylboronic acid with 2-fluorophenol under Suzuki coupling conditions. The reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous or organic solvent. The reaction is carried out at elevated temperatures, usually around 80-100°C, to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation enhances efficiency and reduces production costs.

Chemical Reactions Analysis

Types of Reactions

5-(3,5-Dichlorophenyl)-2-fluorophenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound to its corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine or chlorine positions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

5-(3,5-Dichlorophenyl)-2-fluorophenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(3,5-Dichlorophenyl)-2-fluorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dichlorophenol: Similar structure but lacks the fluorine atom.

    2-Fluorophenol: Similar structure but lacks the dichlorophenyl group.

    3,5-Dichlorophenyl isothiocyanate: Contains the dichlorophenyl group but has an isothiocyanate functional group instead of fluorophenol.

Uniqueness

5-(3,5-Dichlorophenyl)-2-fluorophenol is unique due to the combination of dichlorophenyl and fluorophenol groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

5-(3,5-dichlorophenyl)-2-fluorophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2FO/c13-9-3-8(4-10(14)6-9)7-1-2-11(15)12(16)5-7/h1-6,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRUVOYAVZCGGSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)Cl)Cl)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70684452
Record name 3',5'-Dichloro-4-fluoro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261965-90-5
Record name 3',5'-Dichloro-4-fluoro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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